Tolterodine Tartrate

Description

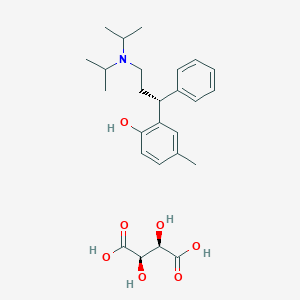

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHNMSJGYKMTRB-KXYUELECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924972 | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209747-05-7, 124937-52-6 | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolterodine tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Tolterodine L-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLTERODINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tolterodine Tartrate: An In-Depth Technical Guide to its Mechanism of Action in Detrusor Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to inhibit involuntary detrusor muscle contractions, thereby increasing bladder capacity and reducing urinary urgency, frequency, and urge incontinence.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of tolterodine and its principal active metabolite, 5-hydroxymethyltolterodine (5-HMT), on detrusor smooth muscle cells. We delve into its interaction with muscarinic receptor subtypes, the subsequent modulation of intracellular signaling cascades, and its functional effects on muscle contractility. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The underlying pathophysiology frequently involves involuntary contractions of the detrusor muscle during the bladder filling phase. Acetylcholine (B1216132) (ACh), released from parasympathetic nerve terminals, is the primary neurotransmitter responsible for mediating detrusor muscle contraction through its action on muscarinic receptors.[3]

Tolterodine tartrate was developed as a bladder-selective antimuscarinic agent, aiming to provide a more favorable balance between efficacy and tolerability compared to older drugs like oxybutynin.[4] This guide will explore the pharmacological basis for tolterodine's mechanism of action at the cellular and molecular levels within the detrusor muscle.

Muscarinic Receptor Antagonism

The cornerstone of tolterodine's mechanism of action is its competitive antagonism of muscarinic acetylcholine receptors in the urinary bladder.[4] Both tolterodine and its active 5-hydroxymethyl metabolite (5-HMT) exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[4][5]

Receptor Subtype Specificity

While the human detrusor muscle expresses all five muscarinic receptor subtypes (M1-M5), the M2 and M3 subtypes are predominant. M3 receptors are primarily responsible for the direct contractile response of the detrusor muscle to acetylcholine. M2 receptors, though more numerous than M3, are thought to play a more indirect role in contraction, potentially by inhibiting β-adrenoceptor-mediated relaxation and possibly through a Gαi-coupled pathway.

In contrast to some other antimuscarinic agents, tolterodine and 5-HMT are considered non-selective antagonists across the M1-M5 receptor subtypes.[3] However, tolterodine demonstrates a functional selectivity for the urinary bladder over the salivary glands in vivo, which contributes to its improved tolerability profile, particularly a lower incidence of dry mouth compared to less selective agents.[4] This tissue selectivity is not attributed to a specific muscarinic receptor subtype preference but may be related to pharmacokinetic and pharmacodynamic differences in these tissues.[6]

Quantitative Analysis of Receptor Binding and Functional Antagonism

The affinity of tolterodine and its metabolite for muscarinic receptors has been quantified in various in vitro studies. These data are crucial for understanding the drug's potency and for comparing it with other antimuscarinic agents.

| Compound | Tissue/Receptor | Species | Ki (nM) | Reference |

|---|---|---|---|---|

| Tolterodine | Urinary Bladder | Guinea Pig | 2.7 | [6] |

| Tolterodine | Urinary Bladder | Human | 3.3 | [6] |

| Tolterodine | Heart | Guinea Pig | 1.6 | [6] |

| Tolterodine | Cerebral Cortex | Guinea Pig | 0.75 | [6] |

| Tolterodine | Parotid Gland | Guinea Pig | 4.8 | [6] |

| Compound | Parameter | Tissue | Species | Value (nM) | Reference |

|---|---|---|---|---|---|

| Tolterodine | KB | Urinary Bladder | Guinea Pig | 3.0 | [6] |

| Tolterodine | KB | Urinary Bladder | Human | 4.0 | [6] |

| Tolterodine | IC50 (vs. Carbachol) | Urinary Bladder | Guinea Pig | 14 | [3] |

| 5-HMT | IC50 (vs. Carbachol) | Urinary Bladder | Guinea Pig | 5.7 | [3] |

Modulation of Intracellular Signaling Pathways

By competitively blocking muscarinic receptors, tolterodine effectively inhibits the downstream signaling cascades that lead to detrusor muscle contraction.

The Gq/11-PLC-IP3-Ca2+ Pathway

The primary pathway for muscarinic receptor-mediated contraction in detrusor smooth muscle involves the M3 receptor subtype, which is coupled to the Gq/11 family of G-proteins. The binding of acetylcholine to M3 receptors activates this G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Tolterodine, by blocking the M3 receptor, prevents the initiation of this entire cascade.

The Role of the Gαi-RhoA-ROCK Pathway

Recent evidence suggests a role for the M2 muscarinic receptor and the Gαi-RhoA-Rho-kinase (ROCK) pathway in modulating detrusor muscle contraction. The M2 receptor is coupled to the Gαi protein, which can lead to the activation of the small GTPase RhoA and its downstream effector, ROCK. The RhoA-ROCK pathway contributes to myofilament Ca2+ sensitization by inhibiting myosin light chain phosphatase (MLCP), thereby promoting a greater contractile response for a given level of intracellular Ca2+. By antagonizing M2 receptors, tolterodine may also attenuate this sensitizing pathway, further contributing to detrusor muscle relaxation.

Effects on Ion Channels

While the primary mechanism of tolterodine is muscarinic receptor antagonism, some antimuscarinic agents have been shown to have direct effects on ion channels. However, studies have indicated that tolterodine and 5-HMT have negligible activity or affinity for calcium channels at therapeutically relevant concentrations.[4][5] Their inhibitory effects on detrusor muscle contraction are predominantly, if not exclusively, mediated through their antimuscarinic action.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of tolterodine.

In Vitro Detrusor Muscle Strip Contractility Assay

This assay is fundamental for assessing the functional effects of tolterodine on detrusor muscle contraction.

-

Tissue Preparation:

-

Human or animal (e.g., guinea pig, rat) bladders are obtained and placed in cold, oxygenated Krebs-Henseleit solution.

-

The bladder is opened, and the mucosa is carefully removed.

-

Strips of detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are dissected.

-

-

Experimental Setup:

-

Muscle strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.

-

An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for a set period (e.g., 60 minutes).

-

-

Contraction Induction and Inhibition:

-

Cumulative concentration-response curves to a contractile agonist, such as carbachol, are generated.

-

To assess the effect of tolterodine, the tissue is pre-incubated with various concentrations of tolterodine before repeating the agonist concentration-response curve.

-

Alternatively, electrical field stimulation (EFS) can be used to induce neurally mediated contractions.

-

-

Data Analysis:

-

The antagonistic potency of tolterodine is often expressed as a pA2 value, determined by Schild analysis, or as an IC50 value, the concentration that inhibits 50% of the maximal contractile response.

-

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) of tolterodine for muscarinic receptors.

-

Membrane Preparation:

-

Detrusor muscle tissue is homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended to a specific protein concentration.

-

-

Binding Reaction:

-

Membrane preparations are incubated with a radiolabeled muscarinic receptor antagonist (e.g., [3H]-N-methylscopolamine) at a fixed concentration.

-

Increasing concentrations of unlabeled tolterodine are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of tolterodine, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

Patch-clamp techniques can be used to study the effects of tolterodine on ion channel activity in isolated detrusor smooth muscle cells, although direct effects are not its primary mechanism.

-

Cell Isolation:

-

Single detrusor smooth muscle cells are isolated by enzymatic digestion of the tissue.

-

-

Recording:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell.

-

The whole-cell configuration is established to allow control of the membrane potential and recording of whole-cell currents.

-

Voltage-clamp protocols are applied to elicit specific ion channel currents (e.g., L-type Ca2+ currents).

-

The effects of tolterodine on these currents are assessed by applying the drug to the extracellular solution.

-

Calcium Imaging

This method allows for the visualization and quantification of changes in intracellular Ca2+ concentrations in response to muscarinic receptor stimulation and its inhibition by tolterodine.

-

Cell Preparation and Dye Loading:

-

Isolated detrusor cells or cultured smooth muscle cells are loaded with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Imaging:

-

The cells are placed on the stage of a fluorescence microscope.

-

Changes in fluorescence intensity, which correlate with changes in intracellular Ca2+ concentration, are recorded over time.

-

-

Experimental Procedure:

-

A baseline fluorescence is established.

-

A muscarinic agonist is added to stimulate a Ca2+ response.

-

The effect of tolterodine is determined by pre-incubating the cells with the drug before agonist stimulation.

-

Conclusion

This compound exerts its therapeutic effect in overactive bladder primarily through the competitive antagonism of muscarinic M2 and M3 receptors in the detrusor muscle. This action effectively inhibits the downstream signaling pathways responsible for muscle contraction, namely the Gq/11-PLC-IP3-Ca2+ pathway and potentially the Gαi-RhoA-ROCK pathway. While being a non-selective muscarinic antagonist at the receptor level, tolterodine exhibits a clinically significant functional selectivity for the bladder over the salivary glands. Its efficacy is further enhanced by its active metabolite, 5-HMT. A thorough understanding of these molecular mechanisms, supported by the experimental methodologies outlined in this guide, is essential for the continued development of improved therapies for overactive bladder and other urological disorders.

References

- 1. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dose-ranging study of tolterodine in patients with detrusor hyperreflexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of tolterodine on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolterodine Tartrate: A Comprehensive Preclinical Pharmacokinetic and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of tolterodine (B1663597) tartrate, a competitive muscarinic receptor antagonist. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of tolterodine in key preclinical species, outline the experimental methodologies used in these assessments, and visualize the core metabolic pathways and experimental workflows.

Preclinical Pharmacokinetics of Tolterodine Tartrate

Tolterodine has been extensively studied in various animal models to characterize its pharmacokinetic profile. The intestinal absorption of tolterodine following oral administration is nearly complete across species, with peak serum concentrations typically observed within one hour post-dose.[1] However, the bioavailability of the drug varies significantly among different preclinical models.

Table 1: Comparative Pharmacokinetic Parameters of Tolterodine in Preclinical Models

| Parameter | Mouse | Rat | Dog |

| Bioavailability (%) | 2-20 | 2-20 | 58-63 |

| Clearance (L/h/kg) | 10-15 | 10-15 | 1.4 |

| Half-life (t½) (h) | < 2 | < 2 | < 2 |

| Volume of Distribution (Vd) | High | High | High |

Data compiled from Pahlman et al.[1]

The high volume of distribution observed in all three species suggests extensive extravascular distribution of the drug.[1] Tolterodine is rapidly eliminated from the serum, with a half-life of less than two hours across mice, rats, and dogs.[2] The clearance of tolterodine is notably high in rodents, indicating the involvement of additional non-metabolic clearance mechanisms, such as biliary excretion.[2]

Metabolism of this compound

Tolterodine undergoes extensive metabolism in preclinical species, primarily through two major pathways: oxidation of the 5-methyl group and N-dealkylation.[3]

The oxidation of the 5-methyl group leads to the formation of the 5-hydroxymethyl metabolite (5-HMT), which is a major, pharmacologically active metabolite.[4] This metabolic pathway is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] The N-dealkylation pathway is mainly mediated by cytochrome P450 3A (CYP3A) enzymes.[3] The metabolic profile of tolterodine in the rat differs from that in the mouse and dog, with the latter two species showing metabolic routes more similar to humans.[2]

The hydroxylation pathway is considered a high-affinity, low-capacity route, while N-dealkylation is a low-affinity, high-capacity pathway.[2]

Experimental Protocols

In Vivo Pharmacokinetic Studies

A generalized workflow for conducting in vivo pharmacokinetic studies of this compound in preclinical models is outlined below.

Detailed Methodologies:

-

Animal Models: Studies have utilized mice, Sprague-Dawley rats, and dogs.[2]

-

Dose Administration: For oral administration, this compound is typically dissolved in a suitable vehicle. Intravenous administration is also performed to determine absolute bioavailability.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

-

Sample Processing: Plasma is separated from blood by centrifugation.

-

Bioanalysis: The concentrations of tolterodine and its 5-hydroxymethyl metabolite in plasma are determined using validated analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][5]

-

Extraction: Analytes are extracted from the plasma matrix using liquid-liquid extraction or solid-phase extraction.[1][5]

-

Chromatography: Separation is achieved using a suitable HPLC column.[1]

-

Detection: Quantification is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[1]

-

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of tolterodine.

Methodology:

-

Test System: Liver microsomes from various species (e.g., human, mouse, rat, dog) are used.[3]

-

Incubation: Tolterodine is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).[6]

-

Inhibitor Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of known selective inhibitors of different CYP enzymes.[3] For example, quinidine (B1679956) is used to inhibit CYP2D6, and ketoconazole (B1673606) is used to inhibit CYP3A4.[3]

-

Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

Table 2: Typical Incubation Conditions for In Vitro Metabolism of Tolterodine

| Parameter | Condition |

| Enzyme Source | Liver Microsomes |

| Substrate | This compound |

| Cofactor | NADPH |

| Incubation Time | Various time points (e.g., 0, 15, 30, 60 min) |

| Temperature | 37°C |

| Analysis | LC-MS/MS |

This table represents a generalized protocol and specific conditions may vary between studies.

Conclusion

The preclinical pharmacokinetic and metabolism studies of this compound have provided a solid foundation for understanding its disposition in various animal models. The drug is well-absorbed, extensively distributed, and rapidly cleared, primarily through metabolism by CYP2D6 and CYP3A enzymes. A major active metabolite, 5-hydroxymethyl tolterodine, is formed and contributes to the overall pharmacological effect. While the general ADME properties are understood, it is important to note the species differences in metabolism, particularly in rats. This comprehensive preclinical data package has been instrumental in the clinical development and successful application of tolterodine for the treatment of overactive bladder.

References

- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Tolterodine Tartrate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tolterodine (B1663597) Tartrate, a competitive muscarinic receptor antagonist, and its principal metabolites. This document details synthetic pathways, experimental protocols, and analytical methodologies, presenting quantitative data in a structured format to facilitate research and development in the pharmaceutical field.

Synthesis of Tolterodine Tartrate

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the cyclization of trans-cinnamic acid with p-cresol (B1678582), followed by reduction and reductive amination. The final step involves resolution with L-(+)-tartaric acid to obtain the desired (R)-enantiomer.

Synthetic Pathway Overview

A widely employed synthetic route is initiated by the reaction of trans-cinnamic acid and p-cresol to form a lactone intermediate. This intermediate is then reduced to a lactol, which undergoes reductive condensation with diisopropylamine (B44863) to yield racemic tolterodine. The synthesis is completed by optical resolution.

Synthesis of this compound

A representative synthetic scheme for this compound.

Experimental Protocol for Synthesis

The following protocol is a composite of methodologies described in the literature.[1][2]

Step 1: Synthesis of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

-

In a suitable reactor, dissolve trans-cinnamic acid in an excess of p-cresol.

-

Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water to remove excess acid and p-cresol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one.

Step 2: Synthesis of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol

-

Dissolve the lactone from Step 1 in an anhydrous solvent such as toluene.

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Add a solution of diisobutylaluminium hydride (DIBAL-H) dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water).

-

Allow the mixture to warm to room temperature and filter to remove aluminum salts.

-

Concentrate the filtrate under reduced pressure to yield the lactol.

Step 3: Synthesis of Racemic Tolterodine

-

Dissolve the lactol from Step 2 in a suitable solvent like methanol.

-

Add diisopropylamine to the solution.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain racemic tolterodine.

Step 4: Optical Resolution to (R)-Tolterodine Tartrate

-

Dissolve the racemic tolterodine in a suitable solvent such as ethanol.

-

Add a solution of L-(+)-tartaric acid in the same solvent.

-

Allow the diastereomeric salt to crystallize, which may be facilitated by cooling.

-

Filter the solid and wash with a cold solvent.

-

The resulting solid is (R)-Tolterodine L-tartrate. Further recrystallizations may be performed to enhance enantiomeric purity.[3]

Quantitative Data for Synthesis

| Step | Reactants | Catalyst/Reagent | Typical Yield | Purity (by HPLC) |

| 1. Lactone Formation | trans-Cinnamic acid, p-cresol | H₂SO₄ | 70-80% | >98% |

| 2. Lactol Formation | 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one | DIBAL-H | 90-95% | >97% |

| 3. Reductive Amination | 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, Diisopropylamine | H₂/Pd-C | 85-90% | >98% |

| 4. Optical Resolution | Racemic Tolterodine, L-(+)-Tartaric Acid | - | 35-45% | >99.5% |

Metabolites of Tolterodine

Tolterodine is extensively metabolized in the liver, primarily through two pathways involving cytochrome P450 enzymes. The major metabolites are the 5-hydroxymethyl derivative and the N-dealkylated derivative.

Metabolic Pathways

The primary metabolic route is the oxidation of the 5-methyl group, catalyzed by CYP2D6, leading to the formation of the pharmacologically active 5-hydroxymethyl metabolite (5-HMT). A secondary pathway involves N-dealkylation via CYP3A4.

Metabolic Pathways of Tolterodine

Major metabolic routes of Tolterodine in the liver.

Synthesis of Tolterodine Metabolites

The synthesis of metabolites is crucial for their use as analytical standards.

Synthesis of 5-Hydroxymethyl Tolterodine (5-HMT): The synthesis of 5-HMT is not as commonly detailed as the parent drug. However, a general approach involves the protection of the phenolic hydroxyl and amino groups of a suitable precursor, followed by selective oxidation of the methyl group to a hydroxymethyl group, and subsequent deprotection. Fesoterodine (B1237170), a prodrug, is designed to be hydrolyzed by esterases to form 5-HMT.[4][5]

Synthesis of N-dealkylated Tolterodine: The synthesis of N-dealkylated tolterodine can be achieved by reacting a suitable precursor of tolterodine, where the nitrogen is not yet di-isopropylated, with a single isopropyl group, or by selective dealkylation of tolterodine itself, although this can be challenging.

Characterization of this compound and its Metabolites

A variety of analytical techniques are employed for the comprehensive characterization of this compound and its metabolites. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow

A typical analytical workflow for the characterization and quantification of Tolterodine and its metabolites from a biological matrix involves sample preparation, chromatographic separation, and detection.

Analytical Workflow for Tolterodine and Metabolites

A general workflow for the analysis of Tolterodine and its metabolites.

Experimental Protocols for Characterization

HPLC Method for Purity Assessment: A validated stability-indicating HPLC method is crucial for determining the purity of this compound and for quantifying its impurities.[6][7]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10-20 µL.

LC-MS/MS Method for Quantification in Biological Matrices: LC-MS/MS provides high sensitivity and selectivity for the quantification of Tolterodine and its metabolites in complex matrices like plasma.[8][9]

-

Sample Preparation: Liquid-liquid extraction with a solvent like methyl tert-butyl ether or solid-phase extraction is typically performed.

-

Chromatographic Separation: A reversed-phase column (e.g., C18 or phenyl-hexyl) is used with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer and an organic modifier like acetonitrile or methanol.

-

Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Quantitative Characterization Data

LC-MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolterodine | 326.3 | 147.2 |

| 5-Hydroxymethyl Tolterodine | 342.3 | 223.2 |

| N-dealkylated Tolterodine | 284.2 | 147.2 |

NMR Spectroscopy Data for Tolterodine:

While a complete, universally agreed-upon set of NMR data can vary slightly based on solvent and instrument, representative chemical shifts are provided below. Researchers should always confirm assignments with their own data.

-

¹H NMR (in CDCl₃): δ 7.30-7.10 (m, 5H, Ar-H), 6.95 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.15 (t, 1H, CH), 3.10 (m, 2H, N-CH), 2.80-2.60 (m, 2H, CH₂), 2.20 (s, 3H, Ar-CH₃), 1.10 (d, 12H, CH(CH₃)₂).

-

¹³C NMR (in CDCl₃): δ 153.5, 144.0, 130.0, 129.5, 128.5, 128.0, 126.5, 125.0, 117.5, 55.0, 48.0, 45.0, 35.0, 21.0, 20.5.

Note: The spectral data for metabolites would show characteristic shifts corresponding to their structural modifications. For instance, 5-HMT would exhibit a signal for the -CH₂OH group, and N-dealkylated tolterodine would show a simplified N-alkyl region in the NMR spectra.

This guide provides a foundational understanding of the synthesis and characterization of this compound and its metabolites. For detailed, specific applications, researchers are encouraged to consult the primary literature cited herein.

References

- 1. WO2010092500A2 - A process for the preparation of this compound - Google Patents [patents.google.com]

- 2. WO2008020332A2 - Method for the preparation of (r)-tolterodine tartrate - Google Patents [patents.google.com]

- 3. US20060194987A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Muscarinic Receptor Subtype Selectivity of Tolterodine Tartrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolterodine (B1663597) Tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), characterized by symptoms of urinary urgency, frequency, and urge incontinence. Its therapeutic efficacy is rooted in its ability to inhibit involuntary contractions of the bladder's detrusor muscle, which are primarily mediated by cholinergic stimulation of muscarinic receptors. A comprehensive analysis of its receptor binding profile reveals that Tolterodine does not exhibit significant selectivity for any single muscarinic receptor subtype (M1-M5). However, its clinical success and favorable tolerability profile, particularly a lower incidence of dry mouth compared to older non-selective agents like oxybutynin, are attributed to a pronounced in vivo functional selectivity for the urinary bladder over the salivary glands.[1][2] This guide provides a detailed examination of the receptor selectivity of Tolterodine, its active metabolite 5-hydroxymethyl tolterodine (5-HM), the experimental methodologies used for its characterization, and the underlying signaling pathways.

Muscarinic Receptor Binding and Functional Potency of Tolterodine

Tolterodine and its major active metabolite, 5-HM, are considered non-selective antagonists across the M1-M5 muscarinic receptor subtypes.[3] However, detailed binding studies reveal subtle differences and high affinity across various tissues. The primary mechanism of action involves the competitive blockade of M2 and M3 receptors in the detrusor smooth muscle.[4]

Quantitative Binding Affinity Data

Radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of Tolterodine in various tissues and cell lines expressing human muscarinic receptors. While broadly non-selective, some studies have noted a slightly higher affinity for M2 over M3 subtypes.[5]

Table 1: Tolterodine Binding Affinity (Ki) in Various Tissues

| Tissue/Receptor Source | Species | Ki (nM) | Reference |

|---|---|---|---|

| Urinary Bladder | Guinea Pig | 2.7 | [6] |

| Urinary Bladder | Human | 3.3 | [6] |

| Heart | Guinea Pig | 1.6 | [6] |

| Cerebral Cortex | Guinea Pig | 0.75 | [6] |

| Parotid Gland | Guinea Pig | 4.8 | [6] |

| Human M2 (expressed) | Human | 2-fold higher affinity vs M3 | [5] |

| Human M3 (expressed) | Human | 2-fold lower affinity vs M2 |[5] |

Quantitative Functional Potency Data

Functional assays, particularly on isolated bladder strips, quantify Tolterodine's ability to antagonize agonist-induced contractions. The equilibrium constant for a competitive antagonist (KB) and the pA2 value are key metrics.

Table 2: Tolterodine Functional Antagonist Potency in Bladder Tissue

| Tissue | Species | Agonist | Potency Value | Reference |

|---|---|---|---|---|

| Urinary Bladder Strips | Guinea Pig | Carbachol | KB = 3.0 nM; pA2 = 8.6 | [6] |

| Urinary Bladder Strips | Human | Carbachol | KB = 4.0 nM; pA2 = 8.4 |[6] |

Muscarinic Receptor Signaling in Detrusor Smooth Muscle

The contraction of the bladder detrusor muscle is primarily mediated by acetylcholine (B1216132) (ACh) acting on M3 and M2 muscarinic receptors, which are the most abundant subtypes in this tissue, with M2 receptors outnumbering M3.[4]

-

M3 Receptor Pathway: The M3 receptor couples to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, leading to smooth muscle contraction.[7]

-

M2 Receptor Pathway: The M2 receptor couples to the Gi/o G-protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Since cAMP promotes smooth muscle relaxation (often in response to β-adrenergic stimulation), the M2-mediated inhibition of cAMP production counteracts relaxation and sensitizes the muscle to contractile stimuli.[4][7]

Tolterodine exerts its effect by competitively antagonizing ACh at both M3 and M2 receptors, thereby inhibiting both the direct contractile signal and the anti-relaxant signal.

Caption: Muscarinic M2 and M3 receptor signaling pathways in detrusor smooth muscle.

Experimental Protocols for Determining Selectivity

The characterization of Tolterodine's receptor selectivity involves a combination of in vitro binding assays, in vitro functional tissue assays, and in vivo models.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor subtype.[8]

-

Objective: To calculate the inhibition constant (Ki) of Tolterodine for each of the five human muscarinic receptor subtypes (M1-M5).

-

Methodology:

-

Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).[5][6]

-

Incubation: The cell membranes are incubated in a buffer solution with a specific radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) at a fixed concentration.[5]

-

Competition: A range of concentrations of unlabeled Tolterodine is added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Separation & Counting: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity trapped on the filters is then quantified using a scintillation counter.[9]

-

Data Analysis: The concentration of Tolterodine that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9]

-

In Vitro Bladder Strip Functional Assay

This assay measures the functional potency of an antagonist in a physiologically relevant tissue.[10][11]

-

Objective: To determine Tolterodine's ability to inhibit agonist-induced contractions of bladder detrusor muscle.

-

Methodology:

-

Tissue Preparation: Strips of detrusor smooth muscle are dissected from animal (e.g., guinea pig) or human bladders and mounted in an organ bath.[6][12] The bath contains a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[12]

-

Tension Measurement: One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.

-

Agonist Stimulation: A cumulative concentration-response curve is generated for a muscarinic agonist, typically carbachol, to establish a baseline contractile response.[6]

-

Antagonist Incubation: The tissue is then incubated with a fixed concentration of Tolterodine for a set period.

-

Schild Analysis: The agonist concentration-response curve is repeated in the presence of Tolterodine. The rightward shift in the curve is used to calculate the pA2 value, a measure of antagonist potency. This process is repeated with multiple antagonist concentrations to generate a Schild plot.[6]

-

In Vivo Functional Selectivity Assay

This assay compares the drug's effect on the target organ (bladder) versus an organ associated with side effects (salivary gland).

-

Objective: To compare the potency of Tolterodine in inhibiting bladder contractions versus its potency in inhibiting salivation.

-

Methodology:

-

Animal Model: The experiment is typically conducted in an anesthetized animal, such as a cat.[6]

-

Bladder Contraction Measurement: A catheter is inserted into the bladder to measure intravesical pressure. Bladder contractions are induced by intravenous administration of a cholinergic agonist like acetylcholine.[6]

-

Salivation Measurement: Salivation is stimulated by electrical stimulation of a nerve supplying the salivary gland (e.g., the chorda-lingual nerve). Saliva output is collected and quantified.

-

Drug Administration: Tolterodine is administered intravenously at increasing doses.

-

Data Analysis: The doses of Tolterodine required to inhibit bladder contraction and salivation by 50% (ID50) are determined. The ratio of these ID50 values provides a quantitative measure of the drug's functional selectivity for the bladder over the salivary gland. Tolterodine is significantly more potent in inhibiting bladder contraction than salivation in this model.[6]

-

Caption: Workflow for assessing the receptor binding and functional selectivity of Tolterodine.

Conclusion

Tolterodine Tartrate is a competitive muscarinic receptor antagonist that demonstrates high affinity for all five muscarinic receptor subtypes without significant selectivity for any one subtype. Its therapeutic success in treating overactive bladder does not stem from receptor subtype selectivity but from a clinically significant in vivo functional selectivity for the urinary bladder over the salivary glands.[1] This tissue selectivity, demonstrated in both preclinical and clinical studies, allows for effective inhibition of involuntary detrusor contractions while minimizing the common anticholinergic side effect of dry mouth.[1][13] The active metabolite, 5-HM, shares this pharmacological profile and contributes substantially to the overall therapeutic effect.[3] The data collectively underscore that for Tolterodine, tissue-specific pharmacodynamics are a more critical determinant of its clinical utility than its molecular interactions with individual receptor subtypes.

References

- 1. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine for treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]

- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Tolterodine: selectivity for the urinary bladder over the eye (as measured by visual accommodation) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Bladder Selectivity: An In-depth Guide to the Structure-Activity Relationship of Tolterodine Tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] What sets tolterodine apart is its functional selectivity for the urinary bladder over the salivary glands, which translates into a more favorable side-effect profile, particularly a lower incidence of dry mouth, compared to older non-selective antimuscarinic agents like oxybutynin.[1][3] This desirable tissue selectivity is not attributed to a high affinity for a specific muscarinic receptor subtype, but rather to a complex interplay of its chemical structure and the physiological environment of the target tissues.[1][4]

This technical guide delves into the core principles of the structure-activity relationship (SAR) of tolterodine and its analogs. By systematically examining how modifications to its molecular architecture influence its pharmacological activity, we aim to provide a comprehensive resource for researchers and drug development professionals engaged in the design of novel and improved therapies for OAB and related disorders.

Core Structure and Pharmacophore

The chemical structure of tolterodine, (R)-2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol, reveals a chiral molecule with several key functional groups that contribute to its antimuscarinic activity. These include:

-

A hydrophobic diphenylpropylamine backbone , which is a common feature in many antimuscarinic agents.

-

A basic tertiary amine (diisopropylamine) that is protonated at physiological pH, allowing for ionic interactions with the muscarinic receptor.

-

A phenolic hydroxyl group on one of the aromatic rings (the p-cresol (B1678582) moiety).

-

A methyl group on the same aromatic ring.

The primary active metabolite of tolterodine is its 5-hydroxymethyl derivative, which exhibits a pharmacological profile very similar to the parent compound and contributes significantly to the overall therapeutic effect.[1][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and functional potencies of tolterodine, its major metabolite, and related compounds at various muscarinic receptors and in different tissues.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM) of Tolterodine and its 5-Hydroxymethyl Metabolite (5-HM)

| Compound | Human M1 | Human M2 | Human M3 | Human M4 | Human M5 | Guinea Pig Bladder | Guinea Pig Parotid Gland | Human Bladder |

| Tolterodine | - | - | - | - | - | 2.7[4] | 4.8[4] | 3.3[4] |

| 5-HM | - | - | - | - | - | - | - | - |

Data not available is denoted by "-".

Table 2: Functional Antagonistic Potencies (KB or IC50 in nM) of Tolterodine and its 5-Hydroxymethyl Metabolite (5-HM)

| Compound | Guinea Pig Bladder (Carbachol-induced contraction) |

| Tolterodine | 3.0 (KB)[4] |

| 5-HM | 5.7 (IC50)[5] |

Structure-Activity Relationship Insights

The Role of the Aromatic Rings and the Phenolic Hydroxyl Group

The two aromatic rings in tolterodine are crucial for its high affinity to muscarinic receptors, likely through hydrophobic and van der Waals interactions within the receptor's binding pocket. The phenolic hydroxyl group on the p-cresol ring is a key determinant of its activity. Modification or removal of this group generally leads to a decrease in potency. The methyl group on the cresol (B1669610) ring also appears to be important for optimal binding.

The Significance of the Amine Substituent

The nature of the substituents on the nitrogen atom significantly influences the compound's antimuscarinic activity and selectivity. The diisopropyl groups in tolterodine are thought to contribute to its favorable pharmacokinetic profile and may play a role in its tissue selectivity. N-dealkylation of tolterodine is a metabolic pathway, and the resulting metabolites generally show reduced activity.

Stereochemistry

Tolterodine is the (R)-enantiomer. The stereochemistry at the chiral center is critical for its high affinity and activity. The (S)-enantiomer is significantly less potent, highlighting the specific spatial arrangement required for optimal interaction with the muscarinic receptor.

Bladder vs. Salivary Gland Selectivity: A Multifaceted Phenomenon

The clinically important bladder selectivity of tolterodine is not due to a simple high affinity for M3 receptors, which are predominant in both the bladder detrusor muscle and salivary glands.[4] Instead, it is believed to result from a combination of factors:

-

Pharmacokinetic Properties: Differences in the uptake, distribution, and local concentration of tolterodine and its active metabolite in the bladder and salivary gland tissues may contribute to the observed functional selectivity.

-

Receptor Subtype Cross-talk: While M3 receptors are the primary mediators of bladder contraction and salivation, M2 receptors are also present in the bladder and may play a modulating role. The interaction of tolterodine with both M2 and M3 receptors in the bladder may differ from its interactions in the salivary glands.[4]

-

Functional vs. Binding Affinity: The in vivo functional selectivity may not be solely predicted by in vitro binding affinities. The physiological context and downstream signaling pathways in different tissues can influence the ultimate pharmacological response.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of tolterodine and its analogs for muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

-

Radioligand, typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compounds (tolterodine and its analogs) at various concentrations.

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Bladder Strip Functional Assays

These in vitro assays measure the functional effect of a compound on smooth muscle contraction.

Objective: To determine the functional antagonistic potency (e.g., KB or pA2 value) of tolterodine and its analogs.

Materials:

-

Urinary bladder tissue from an appropriate animal model (e.g., guinea pig).

-

Organ bath system with temperature control and aeration.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

A contractile agonist (e.g., carbachol).

-

Test compounds (tolterodine and its analogs).

-

Isometric force transducer and data acquisition system.

Procedure:

-

Isolate strips of the bladder detrusor muscle and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a contractile response by adding a muscarinic agonist like carbachol (B1668302) to the bath.

-

Once a stable contraction is achieved, add the test compound (antagonist) at increasing concentrations and record the inhibition of the carbachol-induced contraction.

-

A concentration-response curve for the antagonist is constructed.

-

The antagonistic potency can be expressed as the KB value, which is the concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response, or as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Visualizing the Pathways and Workflows

Muscarinic Receptor Signaling Pathway

Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship of tolterodine tartrate is a compelling example of how subtle molecular modifications can translate into significant clinical advantages. Its bladder selectivity, a key differentiator from other antimuscarinic agents, is not a simple function of receptor subtype specificity but rather a complex interplay of pharmacodynamic and pharmacokinetic properties. A thorough understanding of the SAR of tolterodine and its analogs is crucial for the rational design of new generations of drugs for OAB with even greater efficacy and improved tolerability.

Future research in this area could focus on:

-

Synthesizing and testing a broader range of analogs with systematic modifications to further probe the key structural requirements for bladder selectivity.

-

Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding interactions of tolterodine and its analogs with different muscarinic receptor subtypes.

-

Investigating the role of drug transporters and local metabolism in the differential tissue distribution of these compounds.

By continuing to unravel the intricate dance between chemical structure and biological activity, the scientific community can pave the way for the development of more targeted and effective treatments for patients suffering from overactive bladder.

References

- 1. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Unexpected and Exceptionally Facile Chemical Modification of the Phenolic Hydroxyl Group of Tyrosine by Polyhalogenated Quinones under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of Tolterodine Tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic effect is primarily mediated by the inhibition of acetylcholine-induced contractions of the bladder detrusor muscle.[1] This technical guide provides an in-depth overview of the in-vitro pharmacological profile of tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HM), with a focus on their receptor binding affinities, functional potencies, and selectivity. Detailed experimental methodologies and visual representations of relevant signaling pathways are included to support further research and development in this area.

Mechanism of Action

Tolterodine and its active metabolite, 5-HM, act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[2][3] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the body, mediating various physiological functions.[4] Tolterodine's efficacy in treating OAB stems from its ability to block the effects of acetylcholine on muscarinic receptors in the urinary bladder, leading to a reduction in detrusor muscle contractions.[1] Notably, both tolterodine and 5-HM exhibit high specificity for muscarinic receptors with negligible affinity for other neurotransmitter receptors or cellular targets like calcium channels.[3][5]

Receptor Binding Profile

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. These assays measure the displacement of a radiolabeled ligand by the test compound to calculate the inhibition constant (Ki).

Muscarinic Receptor Binding Affinities

Tolterodine and its active metabolite, 5-HM, have been shown to have high affinity for muscarinic receptors across various tissues, including the human urinary bladder.[6] Importantly, studies have demonstrated that tolterodine is a non-selective antagonist across the M1-M5 muscarinic receptor subtypes.[5] The binding affinities of tolterodine and 5-HM to muscarinic receptors in different tissues are summarized in the table below.

| Compound | Tissue/Receptor | Species | Radioligand | Ki (nM) | Reference |

| Tolterodine | Urinary Bladder | Human | [3H]N-methylscopolamine | 3.3 | [6] |

| Tolterodine | Urinary Bladder | Guinea Pig | [3H]N-methylscopolamine | 2.7 | [6] |

| Tolterodine | Heart | Guinea Pig | [3H]N-methylscopolamine | 1.6 | [6] |

| Tolterodine | Cerebral Cortex | Guinea Pig | [3H]N-methylscopolamine | 0.75 | [6] |

| Tolterodine | Parotid Gland | Guinea Pig | [3H]N-methylscopolamine | 4.8 | [6] |

Selectivity Profile

While tolterodine is non-selective for muscarinic receptor subtypes, it exhibits a degree of tissue selectivity in-vivo, showing a preferential effect on the urinary bladder over salivary glands.[2][7] However, in-vitro studies indicate that this selectivity is not due to a higher affinity for bladder-predominant muscarinic receptor subtypes.[5] Tolterodine and 5-HM show significantly lower potency at other receptors and ion channels, highlighting their specificity for muscarinic receptors.[5]

| Compound | Non-Muscarinic Target | Assay | IC50 (µM) | Fold-Selectivity vs. Bladder Muscarinic Receptors | Reference |

| Tolterodine | Histamine Receptors | Guinea Pig Ileum Contraction | >1 | 27 | [5] |

| Tolterodine | α-Adrenoceptors | Rat Portal Vein Contraction | >1 | 200 | [5] |

| Tolterodine | Calcium Channels | K+-depolarised Guinea Pig Bladder | >1 | 370-485 | [5] |

| 5-HM | Various (Histamine, α-Adrenoceptors, Ca2+ Channels) | Functional Assays | >1 | >900 | [5] |

Functional Activity

Functional assays in isolated tissues are used to determine the potency of a compound in eliciting a physiological response, often expressed as the antagonist dissociation constant (KB) or pA2 value.

Antagonism of Muscarinic Receptor-Mediated Contractions

Tolterodine and 5-HM effectively inhibit agonist-induced contractions in isolated bladder smooth muscle preparations. These studies confirm their antagonistic activity at functional muscarinic receptors.

| Compound | Tissue | Agonist | KB (nM) | pA2 | Reference |

| Tolterodine | Guinea Pig Urinary Bladder | Carbachol (B1668302) | 3.0 | 8.6 | [6] |

| Tolterodine | Human Urinary Bladder | Carbachol | 4.0 | 8.4 | [6] |

| 5-HM | Guinea Pig Urinary Bladder | Carbachol | - | - | [5] |

Note: Specific KB or pA2 values for 5-HM were not detailed in the provided search results, but it is described as a potent muscarinic antagonist.[5]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of tolterodine tartrate to muscarinic receptors.

-

Tissue/Cell Preparation: Homogenize tissues (e.g., guinea pig bladder, cerebral cortex) or use cell lines (e.g., CHO cells) expressing specific human muscarinic receptor subtypes in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the test compound (tolterodine).

-

Incubation: Incubate the plates at room temperature for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[4]

-

Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[4]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, add scintillation fluid and quantify the radioactivity using a scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Isolated Tissue Functional Assay (General Protocol)

This protocol describes the general methodology for assessing the functional antagonism of this compound on smooth muscle contraction.

-

Tissue Preparation: Isolate strips of urinary bladder from an appropriate species (e.g., guinea pig or human) and mount them in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period, with periodic washes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like carbachol to establish a baseline contractile response.

-

Antagonist Incubation: After washing out the agonist, incubate the tissue with a specific concentration of the antagonist (tolterodine) for a predetermined time to allow for equilibrium.

-

Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for the agonist.

-

Data Analysis: The antagonistic potency is determined by the rightward shift of the agonist concentration-response curve. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot. A Schild slope close to 1.0 is indicative of competitive antagonism.[6]

Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling pathways. M2 receptors are primarily coupled to Gi, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. M3 receptors are coupled to Gq/11, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.

Caption: Muscarinic M2 and M3 receptor signaling pathways antagonized by Tolterodine.

Caption: General experimental workflow for in-vitro pharmacological characterization.

Conclusion

The in-vitro pharmacological profile of this compound and its active metabolite, 5-hydroxymethyl tolterodine, is well-characterized. They are potent, competitive, and specific antagonists of muscarinic receptors. While they do not exhibit selectivity for any particular muscarinic receptor subtype, their clinical efficacy in treating overactive bladder is well-established. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of tolterodine's pharmacological properties and aiding in the discovery of novel therapies for bladder dysfunction.

References

- 1. Articles [globalrx.com]

- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Tolterodine Tartrate on Cholinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB) with symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its therapeutic efficacy stems from its targeted action on the cholinergic signaling pathways that govern bladder function. This technical guide provides a comprehensive overview of the mechanism of action of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), on cholinergic neurotransmission. We will delve into its binding affinity for muscarinic receptor subtypes, its functional effects on detrusor smooth muscle contractility, and the detailed experimental protocols used to characterize these interactions.

Introduction to Cholinergic Signaling in the Urinary Bladder

The physiological process of micturition is predominantly regulated by cholinergic neurotransmission.[3] Parasympathetic nerves release acetylcholine (B1216132) (ACh), which binds to muscarinic receptors on the detrusor smooth muscle of the bladder, triggering a cascade of intracellular events that lead to muscle contraction and urination.[2][4] In OAB, involuntary and overly frequent contractions of the detrusor muscle lead to the characteristic symptoms of urgency and frequency.[2]

Muscarinic receptors, G-protein coupled receptors, are classified into five subtypes (M1-M5). In the human bladder, the M2 and M3 subtypes are the most prevalent, with the M3 receptor being the primary mediator of detrusor contraction.[5][6] The M2 receptor, while more numerous, is thought to contribute to bladder contraction indirectly by inhibiting the relaxation signals induced by β-adrenergic stimulation.[6]

Mechanism of Action of Tolterodine Tartrate

This compound and its active metabolite, 5-HMT, function as competitive antagonists at muscarinic receptors.[1][7] By binding to these receptors in the bladder, they prevent acetylcholine from initiating detrusor muscle contractions.[2] This antagonism leads to a decrease in intravesical pressure, an increase in bladder capacity, and a reduction in the number of incontinence episodes.[8]

A key feature of tolterodine is its functional selectivity for the urinary bladder over salivary glands, which results in a lower incidence of dry mouth compared to other non-selective antimuscarinic agents.[8] This selectivity is not attributed to a specific affinity for a single muscarinic receptor subtype but rather to a differential effect on various tissues.[8]

Cholinergic Signaling Pathway in Detrusor Muscle Contraction

The binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle initiates a signaling cascade that culminates in muscle contraction. This pathway is the primary target for the therapeutic action of tolterodine.

Quantitative Data

The affinity of tolterodine and its active metabolite, 5-HMT, for muscarinic receptors has been quantified through various in vitro assays.

Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities (Ki values in nM) of tolterodine and 5-HMT for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) | Reference(s) |

| Tolterodine | 1.9 | 2.0 | 2.3 | 1.8 | 2.3 | [9] |

| 5-HMT | 1.1 | 1.3 | 1.2 | 1.0 | 1.3 | [9] |

Data presented are representative values from the literature.

Functional Antagonism in Bladder Tissue

Functional assays on isolated bladder tissue provide insights into the antagonistic potency of tolterodine in a more physiologically relevant context. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The KB value is the equilibrium dissociation constant of the antagonist-receptor complex.

| Tissue | Agonist | Antagonist | pA2 Value | KB Value (nM) | Reference(s) |

| Guinea Pig Bladder | Carbachol (B1668302) | Tolterodine | 8.6 | 3.0 | [10] |

| Human Bladder | Carbachol | Tolterodine | 8.4 | 4.0 | [10] |

| Guinea Pig Bladder | Carbachol | 5-HMT | - | 5.7 (IC50) | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of tolterodine on cholinergic neurotransmission.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol Details:

-

Membrane Preparation: Tissues (e.g., guinea pig bladder, heart, cerebral cortex) or cells expressing specific human muscarinic receptor subtypes are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[10][12]

-

Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (tolterodine or 5-HMT).[12][13]

-

Separation: After incubation to allow binding to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[12]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[12]

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[12]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[13]

Isolated Organ Bath Studies

These experiments assess the functional effects of a compound on tissue contractility.

Protocol Details:

-

Tissue Preparation: Strips of detrusor muscle are dissected from animal (e.g., guinea pig) or human bladders obtained during surgery.[14][15]

-

Mounting: The tissue strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously aerated.[15][16] One end of the strip is attached to a fixed point, and the other to a force transducer to measure isometric contractions.[16]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

-

Concentration-Response Curves: A cumulative concentration-response curve to a muscarinic agonist like carbachol is generated to establish a baseline contractile response.[10]

-

Antagonist Incubation: The tissue is then washed and incubated with a specific concentration of tolterodine for a set period.

-

Second Concentration-Response Curve: A second concentration-response curve to the agonist is generated in the presence of tolterodine.

-